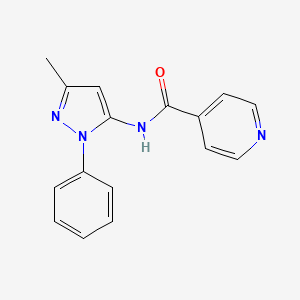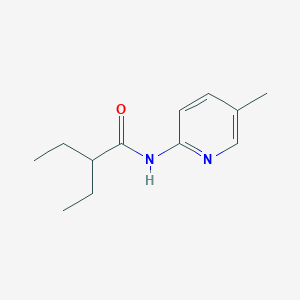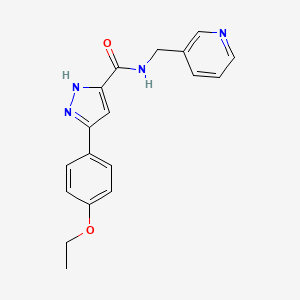![molecular formula C17H22N2O3 B12492879 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide](/img/structure/B12492879.png)
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a methoxy group, an azetidinone ring, and a cyclohexyl group attached to the benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a β-lactam precursor can yield the azetidinone ring.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the azetidinone intermediate.
Formation of the Benzamide Core: The final step involves the coupling of the methoxybenzoyl chloride with the azetidinone-cyclohexyl intermediate under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The azetidinone ring can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-[1-(2-oxoazetidin-1-yl)phenyl]benzamide
- 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide
- 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cycloheptyl]benzamide
Uniqueness
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide is unique due to the presence of the cyclohexyl group, which may confer specific steric and electronic properties that influence its biological activity and chemical reactivity. This uniqueness can make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C17H22N2O3/c1-22-14-7-5-13(6-8-14)16(21)18-17(10-3-2-4-11-17)19-12-9-15(19)20/h5-8H,2-4,9-12H2,1H3,(H,18,21) |
Clave InChI |
AHYKEBNFULAGAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2(CCCCC2)N3CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492800.png)
![Ethyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492806.png)

![1-Cyclopentyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12492823.png)
![ethyl 2-({[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12492825.png)
methanone](/img/structure/B12492826.png)
![Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492828.png)
![3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492833.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12492842.png)

![3-[4-(Benzyloxy)-3-methoxyphenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12492866.png)
![[4-(3-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12492874.png)
